2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC20203725
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO3 |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H19NO3/c1-12-8-15-14(11-23-18(15)9-13(12)2)10-19(21)20-16-6-4-5-7-17(16)22-3/h4-9,11H,10H2,1-3H3,(H,20,21) |
| Standard InChI Key | AJSFHPUVFWQVQR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a benzofuran ring system substituted with methyl groups at positions 5 and 6, coupled to an acetamide group bearing a 2-methoxyphenyl substituent. Its molecular formula is C₁₉H₁₉NO₃, with a molecular weight of 309.4 g/mol. The benzofuran core contributes aromatic stability, while the methoxy and methyl groups introduce steric and electronic modifications that influence reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ | |
| Molecular Weight | 309.4 g/mol | |
| Functional Groups | Benzofuran, Acetamide, Methoxy | |
| Potential Reactivity Sites | Acetamide NH, Methoxy OCH₃ |
Stereochemical Considerations
While the compound lacks chiral centers, the planar benzofuran system and substituent orientations create distinct electronic environments. Quantum mechanical studies of analogous benzofuran derivatives suggest that methyl groups at positions 5 and 6 enhance π-π stacking interactions with aromatic amino acid residues in biological targets .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence:
-
Benzofuran Core Formation: Cyclization of substituted phenols with α-haloketones under acidic conditions generates the 5,6-dimethylbenzofuran scaffold.
-
Acetamide Introduction: Reaction of the benzofuran-3-acetic acid derivative with 2-methoxyaniline via carbodiimide-mediated coupling yields the target compound .
Yields reported in batch processes range from 45–60%, with purification achieved through column chromatography.
Advanced Methodologies
Recent advances leverage ultrasonic-assisted synthesis to improve efficiency. In analogous compounds (e.g., benzofuran-oxadiazole hybrids), sonication reduces reaction times from hours to minutes and boosts yields by 15–20% . Applying such methods to this acetamide could address scalability challenges inherent in traditional approaches.
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 55 | 8–10 | 95 |
| Ultrasonic-Assisted | 70* | 1–2* | 98* |
| *Extrapolated from benzofuran-oxadiazole data . |
Physicochemical Characterization
Spectroscopic Profiles
-
¹H NMR: Key signals include a singlet for the acetamide NH (δ 8.2–8.5 ppm), methoxy protons (δ 3.8 ppm), and aromatic protons split by substituent effects.
-
IR Spectroscopy: Strong absorptions at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C of methoxy) .
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but is soluble in DMSO and dichloromethane. Stability studies indicate decomposition above 200°C, with the acetamide linkage susceptible to hydrolysis under strongly acidic or basic conditions.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
In silico docking studies of related acetamides suggest moderate tyrosinase inhibition (IC₅₀ ~15–50 μM), comparable to ascorbic acid . Substitution patterns critically modulate activity:
-
Electron-withdrawing groups (e.g., Cl) enhance inhibition.
-
Methoxy groups exhibit intermediate effects due to mixed electronic contributions.
Table 3: Hypothesized Biological Activities
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| Bacterial Tyrosinase | 20–40 | Competitive binding |
| Serotonin Receptors | N/A | Allosteric modulation |
| COX-2 | >100 | Weak interaction |
Research Gaps and Future Directions
Despite promising structural features, experimental data on this specific compound remain sparse. Priority areas include:
-
In vitro toxicity profiling: Address potential hepatotoxicity observed in benzofuran derivatives .
-
Structure-Activity Relationship (SAR) studies: Systematically vary substituents to optimize potency.
-
Formulation development: Overcome solubility limitations via nanoencapsulation or prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume